Sodium (Z)-S-(3-(octylamino)-3-oxo-1-propenyl) thiosulphate

Description

Molecular Architecture and Stereochemical Configuration

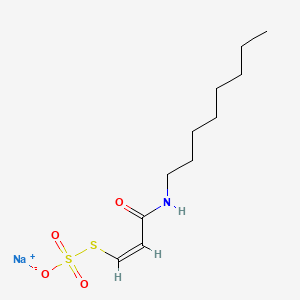

The molecular structure of sodium (Z)-S-(3-(octylamino)-3-oxo-1-propenyl) thiosulphate comprises three distinct components:

- A thiosulfate group (–S–SO₃⁻), which provides sulfur-based reactivity and ionic character.

- A propenyl chain (–CH=CH–CH₂–) in the Z-configuration, dictating spatial arrangement.

- An octylamino substituent (–NH–C₈H₁₇) attached to the carbonyl group, enhancing lipid solubility.

The Z-configuration refers to the spatial orientation of the propenyl group’s double bond, where the higher-priority groups (thiosulfate and octylamino) reside on the same side. This geometry influences intermolecular interactions, such as hydrogen bonding between the octylamino group’s N–H and the thiosulfate’s oxygen atoms. Comparative studies of analogous compounds, such as sodium S-[2-(methylamino)-2-oxoethyl] thiosulphate, reveal that elongation of the alkyl chain from methyl to octyl significantly alters solubility profiles and crystallinity.

Table 1: Structural Features of Related Thiosulfate Derivatives

Properties

CAS No. |

63693-67-4 |

|---|---|

Molecular Formula |

C11H20NNaO4S2 |

Molecular Weight |

317.4 g/mol |

IUPAC Name |

sodium;1-[[(Z)-3-sulfonatosulfanylprop-2-enoyl]amino]octane |

InChI |

InChI=1S/C11H21NO4S2.Na/c1-2-3-4-5-6-7-9-12-11(13)8-10-17-18(14,15)16;/h8,10H,2-7,9H2,1H3,(H,12,13)(H,14,15,16);/q;+1/p-1/b10-8-; |

InChI Key |

HYQSMSAETKNXMP-DQMXGCRQSA-M |

Isomeric SMILES |

CCCCCCCCNC(=O)/C=C\SS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCNC(=O)C=CSS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzalkonium Chloride is typically synthesized by reacting benzyl chloride with dimethylamine in the presence of a catalyst. The resulting product is then quaternized with an alkyl halide, such as methyl chloride or ethyl chloride, to form the final compound. The reaction conditions usually involve moderate temperatures and controlled pH levels to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of Benzalkonium Chloride involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is monitored to maintain the desired temperature, pressure, and pH levels. After the reaction is complete, the product is purified through filtration and distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Benzalkonium Chloride undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various by-products, depending on the oxidizing agent used.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Substitution: Benzalkonium Chloride can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce benzyl alcohol or benzaldehyde, while substitution reactions can yield various benzyl derivatives.

Scientific Research Applications

Benzalkonium Chloride has a wide range of scientific research applications, including:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in cell culture to prevent microbial contamination.

Medicine: Utilized in antiseptic formulations for wound care and surgical scrubs.

Industry: Incorporated into cleaning products, disinfectants, and preservatives for various consumer goods.

Mechanism of Action

Benzalkonium Chloride exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. It binds to the phospholipids in the cell membrane, causing leakage of cellular contents and ultimately leading to cell death. The compound targets a wide range of microorganisms, making it effective in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfane Sulfur Derivatives

Allicin (from Garlic)

- Structure : Contains a sulfane sulfur (S–S) bond in a diallyl thiosulfinate structure.

- Reactivity : Rapidly decomposes to release H₂S and other polysulfides, contributing to antimicrobial and antioxidant effects .

Sodium Thiosulphate (Na₂S₂O₃)

- Structure : Simple thiosulphate ion without organic substituents.

- Applications : Clinically used as an antidote for cyanide poisoning and cisplatin toxicity.

- Key Difference: The propenyl-octylamino chain in the target compound likely enhances targeting to hydrophobic environments (e.g., cell membranes), unlike Na₂S₂O₃, which relies on aqueous diffusion .

Organophosphate and Organosulfur Pesticides

Dicrotophos (Organophosphate Insecticide)

- Structure: Dimethyl phosphate ester with a methylamino-crotonamide group.

- Mode of Action : Inhibits acetylcholinesterase via phosphate-mediated phosphorylation.

- Key Difference: Sodium (Z)-S-(3-(octylamino)-3-oxo-1-propenyl) thiosulphate’s thiosulphate group may act as a sulfur donor rather than a neurotoxic agent, suggesting lower acute toxicity but distinct biological pathways .

Dicyclanil (Insect Growth Regulator)

Data Tables: Structural and Functional Comparisons

Table 1: Structural Properties

| Compound | Molecular Formula | Sulfur Content | Key Functional Groups |

|---|---|---|---|

| This compound | C₁₁H₂₀NNaO₃S₂ | High (S₂) | Thiosulphate, octylamino, propenyl |

| Allicin | C₆H₁₀OS₂ | High (S–S) | Diallyl thiosulfinate |

| Sodium Thiosulphate | Na₂S₂O₃ | Moderate (S₂) | Thiosulphate ion |

| Dicrotophos | C₈H₁₆NO₅P | None | Dimethyl phosphate, crotonamide |

Table 2: Functional Comparisons

| Compound | Primary Application | Reactivity | Stability |

|---|---|---|---|

| This compound | Hypothesized H₂S donor | Moderate (controlled sulfur release) | High (lipophilic chain) |

| Allicin | Antimicrobial agent | High (rapid decomposition) | Low (volatile) |

| Sodium Thiosulphate | Cyanide antidote | Low (requires enzymatic activation) | High (aqueous) |

| Dicrotophos | Insecticide | High (irreversible enzyme inhibition) | Moderate (hydrolyzes) |

Research Findings and Mechanistic Insights

- Sulfur Transfer Capacity : The sulfane sulfur in the target compound can tautomerize to a thiosulfoxide form, enabling sulfur donation to thiols or metal centers . This property is shared with allicin but differs in kinetics due to structural stabilization.

- H₂S Release Potential: Unlike Na₂S₂O₃, which requires enzymatic conversion to release H₂S, the propenyl group in the target compound may facilitate non-enzymatic H₂S generation under reducing conditions, similar to polysulfides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.